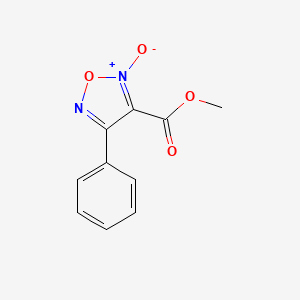

3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide

Beschreibung

Eigenschaften

Molekularformel |

C10H8N2O4 |

|---|---|

Molekulargewicht |

220.18 g/mol |

IUPAC-Name |

methyl 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxylate |

InChI |

InChI=1S/C10H8N2O4/c1-15-10(13)9-8(11-16-12(9)14)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI-Schlüssel |

VRYHZZYQDJBMIC-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=[N+](ON=C1C2=CC=CC=C2)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Nitrile Oxides with Nitriles

One classical approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles to form the 1,2,5-oxadiazole ring. For this compound:

- The nitrile oxide derived from a methoxycarbonyl-substituted precursor reacts with benzonitrile or substituted nitriles to yield the target oxadiazole 2-oxide.

- This method allows regioselective formation of the 3-(methoxycarbonyl) and 4-phenyl substitution pattern.

- Heating or reflux conditions in solvents such as toluene are typically employed to promote cyclization.

Amidoxime Condensation Route

Another widely used method is the condensation of amidoximes with activated carboxylic acid derivatives:

- The methoxycarbonyl amidoxime is reacted with phenyl-substituted acid derivatives (e.g., phenylacetyl chloride or phenylcarboxylic acid activated as an acid chloride or anhydride).

- The amidoxime undergoes O-acylation followed by cyclodehydration to form the 1,2,5-oxadiazole ring with the N-oxide functionality preserved.

- This method benefits from mild conditions (room temperature to moderate heating) and good yields.

Oxidative Cyclization and N-Oxide Formation

- Starting from 3-(methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole (non-oxidized), the N-oxide moiety is introduced by oxidation using reagents such as hydrogen peroxide (H2O2) in the presence of catalysts (e.g., tungsten-based catalysts) or manganese dioxide (MnO2) in acetic acid.

- This step is crucial for obtaining the 2-oxide functionality characteristic of the compound.

- The oxidation is monitored by IR spectroscopy, where the N-oxide stretch appears around 1590–1620 cm⁻¹ and disappears upon reduction.

Experimental Data and Conditions

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of nitrile oxide | Chloramine-T or NaNO2 with methoxycarbonyl precursor | Nitrile oxide intermediate | - | Generated in situ |

| Cycloaddition with benzonitrile | Reflux in toluene or DMSO | 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole | 60-75 | Mixture of isomers possible, minor isomer separable by heating |

| Amidoxime condensation | Amidoxime + phenylacetyl chloride, base (e.g., t-BuONa), room temp | Cyclized oxadiazole ring | 70-85 | Requires activated acid derivative |

| Oxidation to N-oxide | H2O2 (70%), tungsten catalyst, 25-52 °C, 4 h | 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-oxide | 65-80 | Confirmed by IR and NMR |

Characterization and Confirmation of Structure

- Infrared Spectroscopy (IR): N-oxide functionality shows characteristic absorbance near 1600 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution pattern; methoxycarbonyl group shows singlet near 3.7 ppm (¹H NMR), aromatic protons between 7.0–7.8 ppm.

- Elemental Analysis: Matches theoretical composition for C10H8N2O4.

- Mass Spectrometry: Molecular ion peak at m/z 220 consistent with molecular weight.

- X-ray Crystallography: Occasionally used to confirm ring structure and substitution.

Summary of Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitrile oxide cycloaddition | Direct ring formation, regioselective | Requires handling of reactive nitrile oxides, possible isomer mixtures |

| Amidoxime condensation | Mild conditions, good yields | Requires preparation of activated acid derivatives |

| Oxidation to N-oxide | Straightforward, well-established | Requires careful control to avoid overoxidation or ring degradation |

Analyse Chemischer Reaktionen

Thiol-Dependent Nitric Oxide Release

Furoxans act as NO donors through thiol-mediated bioactivation. For 3-(methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (11 ), reaction with thiols (e.g., glutathione) generates nitrite (NO₂⁻) as a stable oxidative byproduct .

Key Findings:

-

NO Release Efficiency : Comparative studies using HPLC-MS/MS revealed that 11 produces significantly higher NO₂⁻ levels than tautomeric analogs (e.g., 7a-c ) under identical conditions .

-

Reactivity Modulation : Electron-withdrawing substituents (e.g., methoxycarbonyl) enhance NO release by stabilizing intermediates during thiol attack on the furoxan ring .

Table 1: NO₂⁻ Production from Furoxans in Thiol Reactions

| Compound | NO₂⁻ Yield (μM) | Reaction Time (min) |

|---|---|---|

| 11 | 48.2 | 30 |

| 6b (p-OCH₃ analog) | 52.1 | 30 |

| 7a (tautomer) | 12.7 | 30 |

Cytoprotective vs. Cytotoxic Effects

The compound’s NO flux determines its biological impact:

-

Low NO Flux : Exhibits cytoprotective effects in neuronal cells under oxygen-glucose deprivation (OGD), reducing apoptosis via cGMP signaling .

-

High NO Flux : Induces cytotoxicity through peroxynitrite (ONOO⁻) formation, observed in other furoxans with stronger electron-donating groups .

Structural and Tautomeric Considerations

The 1,2,5-oxadiazole 2-oxide core enables tautomerism, but 11 predominantly exists in the furoxan form due to stabilization by the methoxycarbonyl group . This tautomeric preference enhances its reactivity toward thiols compared to non-stabilized analogs.

Figure 1: Proposed Mechanism of Thiol-Mediated NO Release

-

Nucleophilic Attack : Thiolate ion attacks the electrophilic oxygen of the furoxan ring.

-

Ring Opening : Formation of a sulfenic acid intermediate.

-

NO Release : Decomposition to release NO and stabilize as NO₂⁻.

Synthetic and Functionalization Potential

While direct synthetic routes for 11 are not detailed in the literature, related furoxans are synthesized via:

-

Cyclocondensation : Between amidoximes and activated carboxylic acid derivatives .

-

Copper-Catalyzed Annulation : Ring-expansion reactions of 1,2,5-oxadiazoles with propargyl ynamides .

Stability and Handling

The compound’s thermal stability is inferred from related 1,2,5-oxadiazoles, which typically decompose above 200°C . Storage under anhydrous conditions is recommended to prevent hydrolysis of the methoxycarbonyl group.

Wissenschaftliche Forschungsanwendungen

Unfortunately, the available search results do not provide specific applications or case studies for the compound "3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide." However, the search results do offer some relevant chemical and structural information .

Chemical and Structural Information

- Chemical Names: The compound is also known as 3-((4-(methoxycarbonyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole-2-oxide .

- CAS Numbers: 1349820-86-5 and 125520-58-3 .

- Molecular Formula: C17H14N2O5 and C10H8N2O4 .

- Molecular Weight: 326.309 and 220.181 .

- IUPAC Name: methyl 2-oxo-4-phenyl-1-oxa-2?5,5-diazacyclopenta-2,4-diene-3-carboxylate .

- SMILES Notation: COC(=O)c1c(non1=O)c2ccccc2 .

Related Compounds

- 3-Carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide: This related compound has the molecular formula C9H6N2O4 and a molecular weight of 206.15 g/mol .

- 5-(3-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: This compound has the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol .

Potential Research Areas

Given that the compound is an oxadiazole derivative, it may be relevant in the context of:

- Heterocyclic Amine Carcinogens: Research on heterocyclic amines, which are associated with cancer, mentions related compounds and their interactions with enzymes like lactoperoxidase (LPO) .

- DNA Adduct Formation: Some heterocyclic amines can form DNA adducts, potentially leading to cancer initiation .

Wirkmechanismus

The mechanism of action of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Hydroxymethyl and Bromomethyl Derivatives

- 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide (2h): Synthesis: Produced via nitrosation of cinnamyl alcohol derivatives with NaNO₂ (50.9% yield) . Properties: Yellow solid with IR bands for O-H (3412 cm⁻¹) and C=N (1616 cm⁻¹). Serves as a precursor for further functionalization . Application: Intermediate in synthesizing NO donors like ZYZ-803, which combines H₂S and NO release for cardiovascular effects .

3-(Bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide :

Hydrazone-Functionalized Derivatives

- 3-((2-(4-Hydroxybenzoyl)hydrazono)methyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide (8b): Synthesis: White solid (38.5% yield, mp 221–222.3°C) with IR bands for O-H (3412 cm⁻¹) and C=O amide (1635 cm⁻¹) .

- (E)-3-((2-(3-((2-Acetoxybenzoyl)oxy)benzoyl)hydrazono)methyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide (9a): Synthesis: Yellow solid (39.09% yield, mp 119.1–122.7°C) with ester (1743 cm⁻¹) and amide (1650 cm⁻¹) IR bands . Activity: Hybrid structures combining furoxan and salicylate motifs show dual anti-inflammatory and NO-donating effects .

Piperidine/Spirocyclic Derivatives

- 3-((4-Methylpiperidin-1-yl)methyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide (4h): Synthesis: White solid (75.4% yield, mp 62–63°C) via nucleophilic substitution with 4-methylpiperidine . Activity: Attenuated NO release and blood-brain barrier penetration make it a candidate for neuroprotective therapies .

- 3-((Spiro-isoquinolino piperidinyl)methyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide (10a): Synthesis: Off-white solid (mp 168–171°C) with spirocyclic architecture enhancing stability . Activity: Dual function as a NO donor and PDE5 inhibitor for cardiovascular applications .

Sulfur-Containing Derivatives

Cyano-Substituted Derivatives

- 3-Cyano-4-phenyl-1,2,5-oxadiazole 2-Oxide (RVC-589): Properties: Vasodilator agent with CLogP = 6.39 and polar surface area = 118.25, indicating favorable blood-brain barrier penetration . Activity: Potent NO release for treating hypertension and angina .

Comparative Data Table

Key Findings and Trends

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CN, -COOCH₃) enhance NO release but may reduce stability . Bulky substituents (e.g., spirocycles, piperidine) improve pharmacokinetic properties like BBB penetration .

Biological Applications: Hydrazone derivatives exhibit dual functionality (NO release + metal chelation) for cardiovascular and anti-inflammatory uses . Sulfur-containing analogs are prioritized in energetic materials due to high density and thermal stability .

Synthetic Challenges :

- Low yields (e.g., 23–39% for hydrazone derivatives) highlight the difficulty of introducing complex substituents .

Biologische Aktivität

3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide (CAS No. 125520-58-3) is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

- Molecular Formula : C₁₀H₈N₂O₄

- Molecular Weight : 220.18 g/mol

- SMILES Notation : COC(=O)c1c(non1=O)c2ccccc2

- IUPAC Name : Methyl 2-oxo-4-phenyl-1-oxa-2,5-diazacyclopenta-2,4-diene-3-carboxylate

3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide functions primarily as an intermediate in the synthesis of more complex compounds. It has been shown to activate soluble guanylate cyclase by releasing nitric oxide (NO) in the presence of thiol cofactors. This action is significant as it contributes to vasodilation and has implications in cardiovascular health .

Additionally, this compound exhibits inhibitory effects on platelet aggregation, which may be beneficial in preventing thrombotic events .

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold possess notable anticancer properties. The structural modifications in these compounds can enhance their cytotoxicity against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylase (HDAC) .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties. A study demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Microorganism | Activity Type | Reference |

|---|---|---|---|

| Compound 4a | E. coli | Antibacterial | |

| Compound 4b | P. aeruginosa | Antibacterial | |

| Compound 4i | C. albicans | Antifungal |

Case Studies and Research Findings

A review highlighted the broad spectrum of biological activities exhibited by substituted oxadiazoles, including anti-inflammatory and antioxidant properties alongside their anticancer and antimicrobial effects . The ability to modify the oxadiazole structure allows for tailored pharmacological profiles suitable for specific therapeutic targets.

For instance, a study focusing on a series of new oxadiazole derivatives showed promising results in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . The findings suggest that further exploration into the structure-activity relationships (SAR) could lead to novel anti-inflammatory agents.

Q & A

Q. What are the standard synthetic routes for 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or condensation reactions. For example, a general procedure involves reacting cinnamyl alcohol derivatives with sodium nitrite (NaNO₂) in acetic acid at 0–20°C, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Optimization may include adjusting stoichiometric ratios (e.g., NaNO₂ as a nitrosating agent), controlling reaction temperatures to avoid side reactions, and using anhydrous solvents like DMF for improved yields . Characterization relies on NMR, , and IR spectroscopy to confirm functional groups such as the methoxycarbonyl and oxadiazole-2-oxide moieties .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed via HPLC with UV detection (e.g., 254 nm and 282 nm), while structural validation employs NMR (e.g., δ 7.81–7.80 ppm for aromatic protons) and (e.g., 157.7 ppm for the oxadiazole ring carbon) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at 274.1565) . Melting points (e.g., 62–63°C) and IR absorption bands (e.g., C=O at ~1700 cm) provide additional validation .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

Initial screening includes assays for nitric oxide (NO) release, cytotoxicity (IC in mammalian cell lines), and antimicrobial activity (e.g., MIC against Mycobacterium tuberculosis H37Rv) . For neuroprotective studies, blood-brain barrier (BBB) permeability is tested using in vitro models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?

Replacing the methoxycarbonyl group with hydroxymethyl or piperidinyl groups alters NO-donor capacity and target affinity. For instance, 3-((4-methylpiperidin-1-yl)methyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide shows enhanced BBB penetration (75.4% yield, 98.6% purity) compared to the parent compound . Modifications to the phenyl ring (e.g., sulfonyl or hydrazone groups) improve anti-tuberculosis activity (MIC < 10 μM) but may increase cytotoxicity (IC ~50 μM) . Computational docking studies (e.g., VEGFR-2 or TGR inhibition) guide rational design .

Q. How can contradictory bioactivity data (e.g., NO release vs. cytotoxicity) be resolved in mechanistic studies?

Dose-response profiling and time-course experiments differentiate between therapeutic and toxic effects. For example, NO release from furoxan derivatives peaks at 10 μM but induces apoptosis above 20 μM . Redox-sensitive probes (e.g., DAF-FM for NO) and transcriptomic analysis (e.g., MAPK pathway inhibition) clarify mechanisms .

Q. What strategies improve synthetic scalability while maintaining stereochemical fidelity?

Flow chemistry and microwave-assisted synthesis reduce reaction times (e.g., from 4 h to 30 min) and improve yields (e.g., 50.9% to 75.4%) . Chiral auxiliaries or catalysts preserve stereochemistry in peptidomimetic derivatives (e.g., (R)-3-((4-methyl-2-(phenylsulfonamido)pentanamido)methyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide) .

Q. How does the compound’s reactivity in Boulton-Katritzky rearrangements influence its stability in biological systems?

Base-catalyzed rearrangements (e.g., conversion to 3-(1-nitroethyl)-4-phenyl-1,2,5-oxadiazole) may occur in physiological conditions, altering bioactivity . Stability is assessed via pH-dependent degradation studies (e.g., 37°C in PBS) and LC-MS tracking of metabolites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.